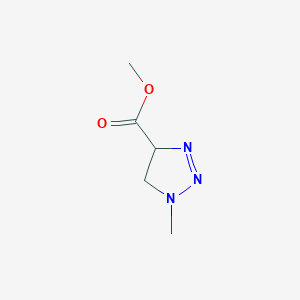

![molecular formula C10H9NO4S B061671 Methyl 2-[(cyanomethyl)sulfonyl]benzoate CAS No. 175137-52-7](/img/structure/B61671.png)

Methyl 2-[(cyanomethyl)sulfonyl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-[(cyanomethyl)sulfonyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MCB and is a member of the sulfonamide family. MCB is a white crystalline powder that is soluble in organic solvents and is commonly used in the synthesis of other chemical compounds. In

Applications De Recherche Scientifique

Organic Synthesis

“Methyl 2-[(cyanomethyl)sulfonyl]benzoate” could be used in organic synthesis . It can serve as an important intermediate in the synthesis of a variety of important compounds .

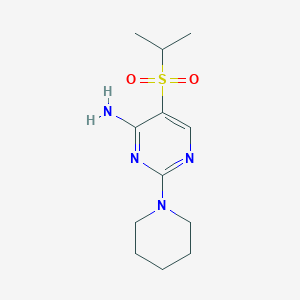

Drug Development

This compound may have potential applications in drug development. Its unique properties and diverse applications make it a valuable resource in the pharmaceutical industry.

Material Science

“Methyl 2-[(cyanomethyl)sulfonyl]benzoate” could also be used in material science. Its synthesis and characterization could aid in exploring its potential in this field.

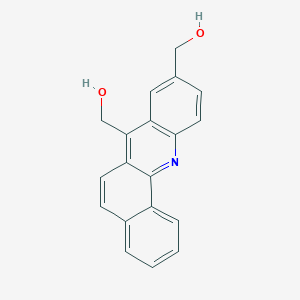

Cyanoalkylative Aziridination

In the field of organic chemistry, this compound could be used in the cyanoalkylative aziridination of N-sulfonyl allylamines . This process could yield a variety of products in different yields .

Cyanoacetylation of Amines

“Methyl 2-[(cyanomethyl)sulfonyl]benzoate” could be used in the cyanoacetylation of amines . This process could lead to the formation of biologically active compounds .

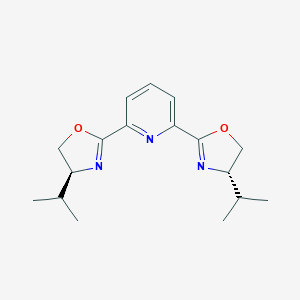

Synthesis of Heterocyclic Compounds

This compound could be used as a precursor for heterocyclic synthesis . It could react with common bidentate reagents to form a variety of heterocyclic compounds .

Propriétés

IUPAC Name |

methyl 2-(cyanomethylsulfonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c1-15-10(12)8-4-2-3-5-9(8)16(13,14)7-6-11/h2-5H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBCUUXSBJVYLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348480 |

Source

|

| Record name | methyl 2-[(cyanomethyl)sulfonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(cyanomethyl)sulfonyl]benzoate | |

CAS RN |

175137-52-7 |

Source

|

| Record name | methyl 2-[(cyanomethyl)sulfonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B61591.png)

![Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B61593.png)

![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B61596.png)

![Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B61601.png)

![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)

![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)